Cas no 94022-57-8 (Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-)
94022-57-8 structure
Product Name:Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-
Numero CAS:94022-57-8
MF:C29H51N3O
MW:457.734748125076
CID:809996
PubChem ID:6442066
Update Time:2025-04-19
Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-
- (Z)-N-[[3-(aminomethyl)phenyl]methyl]-3-(9-octadecenylamino)propionamide
- NS00065280
- N-(3'-Aminomethylbenzyl)-3-(Z)-9-octadecenylaminopropionamide
- Propanamide, N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-
- EINECS 301-554-9
- Propanamide, N-((3-(aminomethyl)phenyl)methyl)-3-((9Z)-9-octadecen-1-ylamino)-
- Propanamide, N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecenylamino]-
- Propanamide, N-((3-(aminomethyl)phenyl)methyl)-3-((9Z)-9-octadecenylamino)-
- DTXSID30888732
- (Z)-N-((3-(Aminomethyl)phenyl)methyl)-3-(9-octadecenylamino)propionamide
- 94022-57-8
-
- Inchi: 1S/C29H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-23-21-29(33)32-26-28-20-18-19-27(24-28)25-30/h9-10,18-20,24,31H,2-8,11-17,21-23,25-26,30H2,1H3,(H,32,33)/b10-9-
- Chiave InChI: KWSZBVNWSUIJKL-KTKRTIGZSA-N
- Sorrisi: O=C(CCNCCCCCCCC/C=C\CCCCCCCC)NCC1C=CC=C(CN)C=1
Proprietà calcolate
- Massa esatta: 457.403213
- Massa monoisotopica: 457.403213
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 33
- Conta legami ruotabili: 22
- Complessità: 466
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67.2
- XLogP3: 7.3
Proprietà sperimentali
- Densità: 0.952
- Punto di ebollizione: 626.9°Cat760mmHg
- Punto di infiammabilità: 332.9°C
- Indice di rifrazione: 1.511
Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]- Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
94022-57-8 (Propanamide,N-[[3-(aminomethyl)phenyl]methyl]-3-[(9Z)-9-octadecen-1-ylamino]-) Prodotti correlati
- 883715-21-7(N-(3-Methoxybenzyl)oleamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso